Mth1-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mth1-IN-2 is a MutT homolog 1 (MTH1) inhibitor . MTH1 is an enzyme that plays a crucial role in cancer research due to its antitumor activity . It sanitizes the nucleotide pool by preventing the incorporation of oxidized nucleotides into DNA, thus safeguarding DNA integrity .

Molecular Structure Analysis

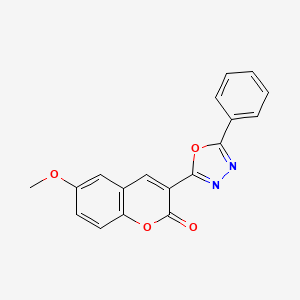

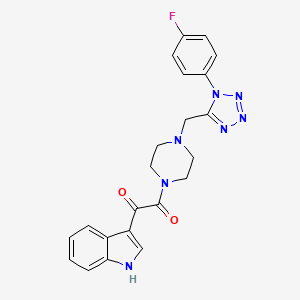

The molecular formula of this compound is C24H27N3O5S . The IUPAC name is 6-[(3-methoxyphenyl)sulfamoyl]-N-(2-methylcyclohexyl)-4-oxo-1H-quinoline-3-carboxamide . The structure of this compound has been analyzed using X-ray and computational chemistry methods .Chemical Reactions Analysis

This compound is an inhibitor of the enzyme MTH1 . MTH1 functions by hydrolyzing oxidized deoxyribonucleoside triphosphates, thereby preventing the incorporation of oxidized dNTPs into DNA during replication .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 469.55 and a density of 1.36±0.1 g/cm3 . The InChI Key is VCILMZPEQSXJDM-UHFFFAOYSA-N .Scientific Research Applications

Role in Preventing Cytotoxicity and Neurotoxicity

Mth1-IN-2, as a derivative of MTH1, plays a crucial role in hydrolyzing oxidized nucleotides like 8-oxo-dGTP and 2-OH-dATP, thereby preventing their incorporation into DNA and RNA. This action is essential in avoiding mutagenicity and cytotoxicity, especially in postmitotic neurons and proliferative tissues. MTH1's presence in both the mitochondria and nucleus indicates its significant role in protecting the brain and other cells from oxidative stress (Nakabeppu et al., 2006).

Implications in Cancer

MTH1 is overexpressed in various cancers, such as esophageal squamous cell carcinoma (ESCC), and has been considered a therapeutic target. High MTH1 expression is associated with advanced cancer stages and poor prognosis, suggesting its significant role in cancer progression (Akiyama et al., 2016). Additionally, MTH1 is intensively expressed in breast cancer tissues, indicating its potential role in cancer cell addiction and survival, which could guide novel treatment strategies (Coskun et al., 2015).

Involvement in Cellular Protection Against Oxidative Stress

MTH1-null mouse embryo fibroblasts showed increased susceptibility to dysfunction and death upon exposure to oxidative stress, highlighting MTH1's protective role against cell damage caused by oxidized nucleotides (Yoshimura et al., 2003).

Multifaceted Role in Glioma and Regulation by Hypoxia Inducible Factor1 Alpha

MTH1 demonstrates a multifaceted role in glioma, including DNA damage, apoptosis, migration, and angiogenesis, regulated potentially by Hif1α. This indicates MTH1's complex involvement in tumor progression pathways (Bhavya et al., 2020).

Potential as an Anticancer Target

MTH1 sanitizes oxidized dNTP pools in cancer cells, preventing the incorporation of damaged bases during DNA replication. Inhibition of MTH1 has been validated as an anticancer target, highlighting its significance in cancer cell survival and as a therapeutic target (Gad et al., 2014).

Expression in Multiple Myeloma and Prognosis

MTH1 is overexpressed in multiple myeloma, correlating with later disease stages, advanced disease progression, and poor response to bortezomib treatment in newly diagnosed patients (Zhou et al., 2017).

Molecular Genetics and Structural Biology Insights

Understanding the molecular genetics and structure of MTH1 provides insights into its function and potential as a therapeutic target. MTH1's ability to hydrolyze various oxidized nucleotides and its structural components play a vital role in its enzymatic activity and substrate specificity (Nakabeppu, 2001).

Association with Tumor Malignant Potential and Prognosis in Lung Cancer

MTH1 expression in lung cancer is closely related to factors indicating high malignant potential and poor patient survival, making it a novel therapeutic target for non-small cell lung cancer (NSCLC) (Fujishita et al., 2017).

Mechanism of Action

Mth1-IN-2 works by inhibiting the enzyme MTH1 . This inhibition leads to an increase in reactive oxygen species (ROS) and the incorporation of 8-oxodGTP into DNA during mitotic replication . This dual mechanism of action can lead to the arrest of mitosis and the generation of ROS, which can cause cancer cells to die .

Safety and Hazards

While the specific safety and hazards of Mth1-IN-2 are not detailed in the available resources, it’s important to note that this compound is intended for research use only and is not to be used for therapeutic purposes . It has been shown to induce oxidative DNA damage and mitotic arrest in acute myeloid leukemia .

properties

IUPAC Name |

6-[(3-methoxyphenyl)sulfamoyl]-N-(2-methylcyclohexyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5S/c1-15-6-3-4-9-21(15)26-24(29)20-14-25-22-11-10-18(13-19(22)23(20)28)33(30,31)27-16-7-5-8-17(12-16)32-2/h5,7-8,10-15,21,27H,3-4,6,9H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCILMZPEQSXJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)S(=O)(=O)NC4=CC(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

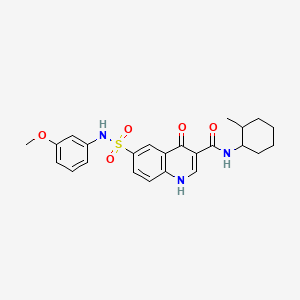

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2857428.png)

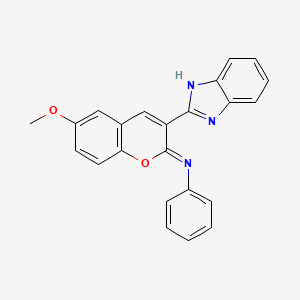

![4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2857431.png)

![1-(3,4-Dimethoxyphenyl)-3-[(1-methyltriazole-4-carbonyl)amino]thiourea](/img/structure/B2857437.png)

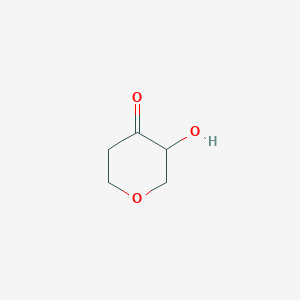

![6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid](/img/structure/B2857438.png)

![Methyl 3-({[6-(3-methylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2857445.png)

![N-[(4-pyrimidinylthio)methyl]benzamide](/img/structure/B2857446.png)

![4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile](/img/structure/B2857447.png)